Hydrogen-Bond Donor (HBD) Count Advantage Over 1-Phenyl and 1-Pyridin-2-yl Benzimidazolones
The target compound possesses one hydrogen-bond donor (the primary amine on the pyridine ring) in addition to the benzimidazolone NH, yielding a total of 2 HBDs. In contrast, 1-phenyl-1H-benzo[d]imidazol-2(3H)-one has only 1 HBD (benzimidazolone NH), and 1-(pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one also has only 1 HBD [1]. This additional HBD is critical for forming a bidentate hydrogen-bond interaction with the kinase hinge region, a validated pharmacophore feature observed in multiple ATP-competitive kinase inhibitor series [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 (benzimidazolone NH + pyridyl-NH₂) |
| Comparator Or Baseline | 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one: 1 HBD; 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one: 1 HBD |
| Quantified Difference | +1 HBD vs. both comparators (2-fold advantage) |
| Conditions | Structural analysis / in silico molecular property calculation |
Why This Matters
The extra HBD directly enables bidentate kinase hinge binding impossible with 1-phenyl or 1-pyridin-2-yl analogs, making the target compound a privileged starting point for kinase inhibitor design.
- [1] ChemSpider / PubChem structural data for 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one (CID 84657) and 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one. Hydrogen bond donor count computed from SMILES. View Source
- [2] E. Hu, K. Andrews, S. Chmait, et al. Design and synthesis of aminopyridine containing biaryls reducing c-MYC protein levels in cells. ACS Medicinal Chemistry Letters, 2014, 5, 700–705. View Source
